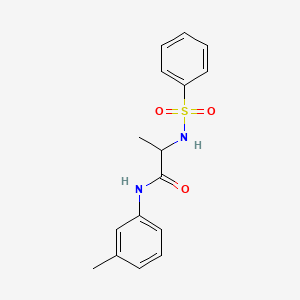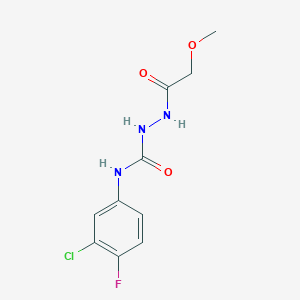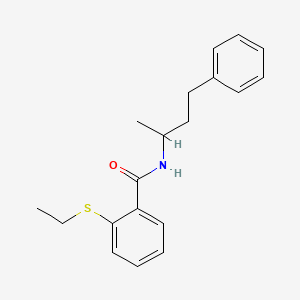
N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide
Overview
Description
N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide, also known as MPSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool in studying various biological processes. In
Scientific Research Applications
N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide has been found to have a range of applications in scientific research. One of the main uses of N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide is in the study of proteases, enzymes that catalyze the breakdown of proteins. N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide is a potent inhibitor of several proteases, including cathepsin B, cathepsin L, and calpain. This makes N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide a valuable tool in studying the role of these proteases in various biological processes, such as cell death and inflammation.
Mechanism of Action
The mechanism of action of N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide involves its binding to the active site of proteases, thereby inhibiting their activity. N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide has been found to interact with several amino acid residues in the active site of proteases, including cysteine and histidine. This interaction leads to the formation of a stable complex between N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide and the protease, preventing the protease from carrying out its normal function.
Biochemical and Physiological Effects:
N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide has been found to have a range of biochemical and physiological effects. In addition to its role as a protease inhibitor, N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide has been found to have anti-inflammatory effects. This is thought to be due to its ability to inhibit the activity of proteases that are involved in the inflammatory response. N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide has also been found to have neuroprotective effects, potentially due to its ability to inhibit the activity of calpain, a protease that is involved in neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide in lab experiments is its potency as a protease inhibitor. This allows for the study of proteases at low concentrations, which can be important in understanding their role in biological processes. Additionally, N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide has been found to be stable in a range of solvents, allowing for its use in a variety of experimental conditions. However, one limitation of using N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide is its potential for off-target effects. N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide has been found to inhibit the activity of several proteases, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide. One area of interest is in the development of N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide derivatives with improved potency and selectivity for specific proteases. Additionally, the use of N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide in the study of proteases involved in disease processes, such as cancer and Alzheimer's disease, could provide valuable insights into the role of these proteases in disease progression. Finally, the development of N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide-based probes for imaging protease activity in vivo could have important applications in diagnostic and therapeutic settings.
Conclusion:
In conclusion, N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide is a valuable tool in scientific research due to its ability to inhibit the activity of several proteases. The synthesis of N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide is relatively straightforward, and its stability in a range of solvents makes it a versatile compound for use in lab experiments. N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide has a range of potential applications in the study of biological processes, and future research on this compound could provide valuable insights into the role of proteases in health and disease.
properties
IUPAC Name |
2-(benzenesulfonamido)-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-7-6-8-14(11-12)17-16(19)13(2)18-22(20,21)15-9-4-3-5-10-15/h3-11,13,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKMQHQBMMNWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonamido)-N-(3-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide](/img/structure/B4116547.png)
![N-[2-(1-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4116552.png)
![2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4116563.png)
![N-{5-[4-(1-morpholin-4-ylethyl)phenyl]pyridin-2-yl}acetamide](/img/structure/B4116570.png)

![ethyl 4-[2-(4-bromophenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4116579.png)
![N-[1-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4116589.png)

![1-[4-(benzyloxy)phenyl]-7-bromo-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116596.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4116605.png)
![4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4116611.png)
![2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4116619.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4116622.png)
